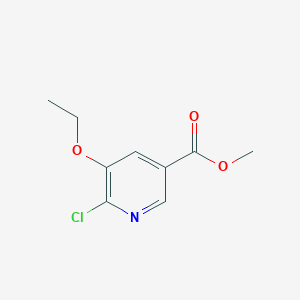
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methyl groups and a phenyl ring, contributing to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3,5-trimethylphenol with 2-phenylpropionaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, followed by cyclization to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.
Aplicaciones Científicas De Investigación
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying benzofuran chemistry.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for antimicrobial and anticancer agents.
Medicine: Its potential therapeutic properties are explored in the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells through the activation of specific signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,4,6,7-Pentamethyl-3-phenyl-3H-1-benzofuran
- 2,2,5,7,8-Pentamethyl-6-chromanol
- 2,2,7,7-Tetramethyl-4,4,5,5-tetraphenyl-3,6-dioxa-2,7-disilaoctane
Uniqueness
2,2,4,6,7-Pentamethyl-3-phenyl-2,3-dihydrobenzofuran is unique due to its specific arrangement of methyl groups and the presence of a phenyl ring. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, depending on the context of its use.
Propiedades
Número CAS |
142874-60-0 |
|---|---|
Fórmula molecular |
C19H22O |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
2,2,4,6,7-pentamethyl-3-phenyl-3H-1-benzofuran |
InChI |
InChI=1S/C19H22O/c1-12-11-13(2)16-17(15-9-7-6-8-10-15)19(4,5)20-18(16)14(12)3/h6-11,17H,1-5H3 |
Clave InChI |
USLXSFMNZAGGJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(C(OC2=C1C)(C)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(Methylthio)-5-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8683550.png)

![2-Formylbenzo[b]thiophene-5-carbonitrile](/img/structure/B8683555.png)






![2-[(1-Hydroxy-2-methylpropan-2-yl)amino]-2-methylbutan-1-ol](/img/structure/B8683601.png)
